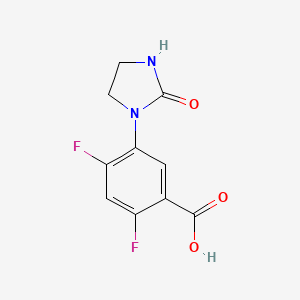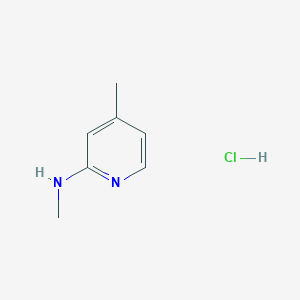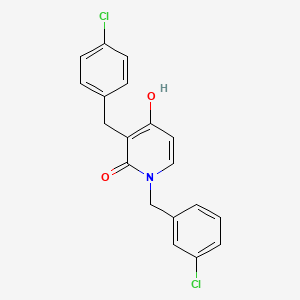
1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Overview
Description
1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone, also known as CCOP, is a novel small-molecule compound with potential therapeutic applications. It is a member of the pyridinone family of compounds, and is formed from the condensation of 1-chloro-3-chlorobenzyl alcohol and 4-chlorobenzaldehyde. CCOP is a white solid and is soluble in methanol, ethanol, and water. It has been studied for its potential use in the treatment of inflammation and cancer.
Scientific Research Applications
Structural and Physical Characteristics
- A series of 3-hydroxy-2-methyl-4(1H)-pyridinones, similar in structure to the compound , have been synthesized and studied for their physical and structural characteristics. The importance of hydrogen bonding to both the solubility and stability of these compounds was highlighted (Nelson et al., 1988).
Chemical Synthesis and Reactions
- 5-Chloro-4-hydroxy-2(1H)-pyridinone, a compound closely related to the specified pyridinone, was synthesized through a series of reactions, demonstrating an efficient and applicable synthetic route (Yano et al., 1993).
Potential Therapeutic Applications
- N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones, with a basic structure similar to the compound , have shown potential as therapeutic agents in Alzheimer's therapy, suggesting a possible application for the specified pyridinone in neurological diseases (Scott et al., 2011).
Applications in Coordination Chemistry
- Compounds structurally related to 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone have been used to form complexes with metals like aluminum, gallium, and indium. This indicates the potential of the compound for use in coordination chemistry and materials science (Zhang et al., 1991).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c20-15-6-4-13(5-7-15)11-17-18(23)8-9-22(19(17)24)12-14-2-1-3-16(21)10-14/h1-10,23H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXHNSRCDIQBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




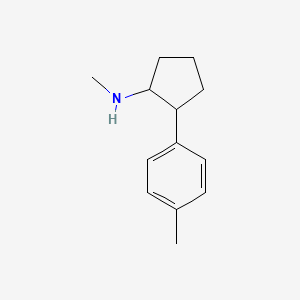


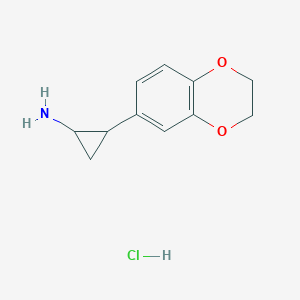
![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1423275.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B1423277.png)
![methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423280.png)
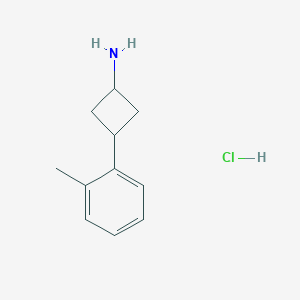

![3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1423285.png)
![3-Ethoxyspiro[3.5]nonan-1-amine](/img/structure/B1423288.png)
